2-Propanamidopyridine-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(propanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-2-7(12)11-8-6(9(13)14)4-3-5-10-8/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
VFYOXTYOLLDBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propanamidopyridine 3 Carboxylic Acid and Analogues
Retrosynthetic Pathways for the Construction of 2-Propanamidopyridine-3-carboxylic Acid
A logical retrosynthetic analysis of this compound identifies two primary bond disconnections that pave the way for its synthesis. The most evident disconnection is that of the amide bond, leading to the key intermediates: 2-aminopyridine-3-carboxylic acid and a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640). A further disconnection of the carboxylic acid group from the pyridine (B92270) ring reveals a 2-aminopyridine (B139424) precursor, which can be derived from pyridine itself through various functionalization strategies.
This two-pronged approach allows for a modular synthesis where the pyridine core is first assembled and functionalized, followed by the introduction of the propanamido side chain. This strategy offers flexibility in introducing diverse functionalities at both the C-2 and C-3 positions of the pyridine ring.
Strategies for the Synthesis of Pyridine-3-carboxylic Acid Core Derivatives
Heterocyclic Ring Formation Approaches for Pyridine-3-carboxylic Acid
Several classical methods for pyridine synthesis can be adapted to produce pyridine-3-carboxylic acid derivatives. These often involve the condensation of dicarbonyl compounds, or their equivalents, with an amine source. One notable approach is the Hantzsch pyridine synthesis, which, although primarily yielding dihydropyridines, can be modified and followed by oxidation to afford the aromatic pyridine ring.
More direct routes involve multicomponent reactions. For instance, the reaction of enaminones with malononitrile (B47326) and a primary amine can lead to the formation of substituted 2-aminopyridine-3-carbonitriles, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov Another method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride to furnish 2-amino isonicotinic acids, which are isomers of the target scaffold but highlight the potential of condensation strategies. organic-chemistry.org
The following table summarizes some heterocyclic ring formation approaches that can be adapted for the synthesis of pyridine-3-carboxylic acid derivatives.
Table 1: Selected Heterocyclic Ring Formation Approaches for Pyridine-3-carboxylic Acid Derivatives| Reaction Name/Type | Starting Materials | Key Features |
|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Forms a dihydropyridine (B1217469) intermediate requiring subsequent oxidation. |
| Multicomponent Reaction | Enaminone, Malononitrile, Primary Amine | Leads to 2-amino-3-cyanopyridines, requiring nitrile hydrolysis. nih.gov |
| Condensation Reaction | 2,4-dioxo-carboxylic acid ethyl ester, Ethyl 3-amino-3-iminopropionate | Can produce substituted aminopyridine carboxylic acid esters. organic-chemistry.org |
Selective Functionalization at Pyridine C-2 Position
Introducing an amino group at the C-2 position of a pyridine ring is a common transformation. The Tschitschibabin reaction, involving the amination of pyridines with sodium amide, is a classic method, though it often requires harsh conditions. patentcut.com A milder alternative involves the use of pyridine-N-oxides. The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack. wikipedia.org For instance, a 2-pyridine carboxylic acid-N-oxide can be converted to a 2-acylamidopyridine intermediate, which upon hydrolysis, yields the desired 2-aminopyridine derivative. patentcut.com
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for C-2 functionalization, although they are more commonly used for C-C bond formation. However, developments in C-N bond-forming cross-coupling reactions offer potential avenues for direct amination.
Introduction and Derivatization of Carboxylic Acid Moiety at C-3 Position
The introduction of a carboxylic acid group at the C-3 position of the pyridine ring can be achieved through various methods. The oxidation of a C-3 alkyl or other oxidizable group is a common strategy. For example, 3-picoline can be oxidized to nicotinic acid (pyridine-3-carboxylic acid) using strong oxidizing agents like nitric acid or through vapor-phase catalytic oxidation. google.comgoogle.com
Alternatively, a carboxyl group can be introduced via carboxylation of a C-3 organometallic pyridine derivative, formed by metal-halogen exchange or directed ortho-metalation. Palladium-catalyzed carbonylation reactions of 3-halopyridines also provide a direct route to the carboxylic acid or its ester derivatives.
Advanced Amidation Techniques for Propanamido Group Incorporation at C-2
The final step in the synthesis of this compound is the formation of the amide bond between the 2-amino group and a propanoyl source. While traditional methods using acyl chlorides or anhydrides are effective, they often generate stoichiometric byproducts. Modern catalytic methods offer a more atom-economical and environmentally benign alternative.
Catalytic Amidation Protocols
Direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation as the only byproduct is water. catalyticamidation.infomdpi.com Various catalysts have been developed to facilitate this reaction, which typically requires elevated temperatures to drive off the water formed.
Boric acid and its derivatives have been shown to be effective catalysts for direct amidation. They are thought to activate the carboxylic acid towards nucleophilic attack by the amine. mdpi.com Transition metal catalysts, such as those based on titanium, have also been employed. For example, titanium(IV) isopropoxide and, more recently, titanium(IV) fluoride (B91410) have been reported to catalyze the direct amidation of carboxylic acids. researchgate.net
The following table presents a selection of catalytic systems used for direct amidation reactions.
Table 2: Catalytic Systems for Direct Amidation| Catalyst System | Reagents | Conditions | Key Features |
|---|---|---|---|
| Boric Acid/Boronic Acids | Carboxylic Acid, Amine | Toluene, reflux | Effective for a range of substrates. mdpi.com |
| Titanium(IV) Fluoride | Carboxylic Acid, Amine | Toluene, reflux | Catalytic amounts of TiF4 promote amidation. researchgate.net |
| 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives | Carboxylic Acid, Amine | Toluene, 60-110 °C | Highly efficient for a broad scope of substrates, including those prone to epimerization. encyclopedia.pub |
These advanced catalytic methods provide efficient and greener pathways to N-acylated aminopyridines, including the target compound, this compound.
Enantioselective Synthesis of Chiral this compound Stereoisomers
The parent compound, this compound, is achiral. The generation of chiral stereoisomers requires the introduction of a stereocenter, typically on the acyl side-chain. For instance, coupling 2-aminopyridine-3-carboxylic acid with a chiral carboxylic acid, such as (R)- or (S)-2-methylpropanoic acid, would yield the corresponding chiral N-acylated product. The development of catalytic asymmetric methods for creating such α-stereogenic carboxylic acids and their derivatives is a significant area of modern organic synthesis. rsc.org
Several strategies can be envisioned for the enantioselective synthesis of these chiral analogues:
Chiral Pool Synthesis: The most direct approach involves using an enantiomerically pure carboxylic acid from the chiral pool. For example, coupling commercially available (S)-2-chloropropanoic acid with 2-aminopyridine-3-carboxylic acid, followed by a dehalogenation step, would yield the corresponding chiral product. This method relies on the availability of the required enantiopure starting material.
Chiral Auxiliary-Mediated Synthesis: An alternative involves attaching a chiral auxiliary to one of the reactants. For instance, the carboxylic acid group of 2-aminopyridine-3-carboxylic acid could be protected, and the amino group could be coupled to a chiral auxiliary. Subsequent acylation with a prochiral ketene (B1206846) or an α,β-unsaturated acyl chloride, followed by stereoselective transformation and removal of the auxiliary, could establish the desired stereocenter. This approach has been demonstrated in the synthesis of various chiral amino acids and derivatives. scispace.com
Catalytic Asymmetric Synthesis: This is the most elegant and efficient strategy, employing a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of chiral 2-acylaminopyridine derivatives, a potential pathway is the catalytic asymmetric acylation of 2-aminopyridine-3-carboxylic acid. More commonly, the focus would be on the asymmetric synthesis of the chiral carboxylic acid itself, which is then coupled to the aminopyridine. rsc.org For example, an asymmetric hydrogenation or a conjugate addition to an α,β-unsaturated carboxylic acid precursor could generate the chiral acid with high enantiomeric excess.
Kinetic Resolution: A racemic mixture of a chiral acylating agent (e.g., racemic 2-bromopropanoyl bromide) could be reacted with a substoichiometric amount of the aminopyridine substrate in the presence of a chiral catalyst. The catalyst would selectively accelerate the reaction of one enantiomer of the acylating agent, leaving the unreacted enantiomer in excess. This strategy can be effective but is inherently limited to a maximum theoretical yield of 50% for the desired product.
The synthesis of chiral N-heterocycles, including piperidines and other pyridine derivatives, is an active area of research, with numerous catalytic systems being developed. nih.govnih.govresearchgate.net While direct literature on the enantioselective synthesis of this compound stereoisomers is scarce, the principles established in related systems provide a clear roadmap for achieving this synthetic goal.
Table 2: Potential Strategies for Enantioselective Synthesis
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Use of readily available, enantiopure starting materials (e.g., (S)-2-chloropropanoic acid). | Straightforward, high enantiopurity. | Limited by the availability and cost of the chiral starting material. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the stereoselective formation of the new chiral center. | Reliable, high diastereoselectivity often achievable. | Requires additional steps for attachment and removal of the auxiliary. scispace.com |
| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst (organocatalyst or transition metal complex) controls the stereochemistry. rsc.org | Atom-economical, highly efficient, scalable. | Requires development and optimization of a specific catalyst system for the substrate. |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer from a racemic mixture. | Can be effective when other methods fail. | Maximum theoretical yield is 50%; requires separation of product from unreacted enantiomer. |
Advanced Spectroscopic and Structural Characterization of 2 Propanamidopyridine 3 Carboxylic Acid
High-Resolution Mass Spectrometry (HRMS-ESI) for Elemental Composition and Fragmentation PathwaysThis section was designed to discuss the determination of the exact mass of 2-propanamidopyridine-3-carboxylic acid using Electrospray Ionization (ESI) in high-resolution mode, which would confirm its elemental formula.researchgate.netFurthermore, the analysis of its fragmentation pattern under collision-induced dissociation would have provided valuable structural information by identifying characteristic neutral losses and fragment ions, such as the loss of the propanoyl group or the carboxylic acid moiety.libretexts.org
Despite extensive searches for "this compound" and its synonyms like "2-(propanoylamino)nicotinic acid" and "2-propionamidopyridine-3-carboxylic acid," no specific experimental spectra or comprehensive datasets were found in available scientific databases and literature. The search results did provide general spectroscopic information for related compounds such as nicotinic acid, pyridine-2-carboxamide, and other pyridine (B92270) carboxylic acid derivatives, but this information is not sufficient to construct a scientifically accurate and detailed article on the specified compound.
Therefore, until such data becomes available through synthesis and characterization in a published study, a complete and data-rich article as per the user's request cannot be generated.
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Packing
To obtain a definitive molecular structure, single crystal X-ray diffraction (SC-XRD) is the gold standard. This technique would allow for the unambiguous determination of the absolute configuration if a chiral center is present and a detailed conformational analysis of the molecule.
For this compound, key conformational features to be determined would include the planarity of the pyridine ring and the orientation of the propanamido and carboxylic acid substituents relative to the ring. The torsion angles between the pyridine ring and the substituent groups are of particular interest. In related structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the planarity of the system can be influenced by substituents, with dihedral angles between pyridine rings varying based on steric hindrance. nih.gov For instance, in some N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, the two pyridine rings are nearly planar, while in others with bulky substituents, significant distortion is observed. nih.gov
The propanamido group (-NH-CO-CH2-CH3) introduces additional rotational freedom. The conformation around the amide bond (C-N) is typically planar due to the partial double bond character. The orientation of the propanoyl group relative to the pyridine ring and the carboxylic acid group would be a key structural feature.
Hypothetical Crystallographic Data for this compound
The following table presents hypothetical, yet plausible, crystallographic data for this compound, based on typical values for related organic compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). Carboxylic acids frequently form dimeric structures through a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.comchemicalbook.com The amide group also provides a hydrogen bond donor (N-H) and an acceptor (C=O).
In the crystal structure of this compound, several hydrogen bonding motifs are conceivable:
Carboxylic Acid Dimer: Formation of the classic centrosymmetric dimer between two carboxylic acid groups.
Amide-Carboxylic Acid Heterosynthon: A hydrogen bond between the amide N-H and the carboxylic acid carbonyl oxygen, or between the carboxylic acid O-H and the amide carbonyl oxygen.
Amide Chain: Formation of a C(4) chain of hydrogen bonds between the N-H of one molecule and the C=O of a neighboring molecule.
Pyridine-Carboxylic Acid Interaction: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor for the carboxylic acid O-H group.
The specific hydrogen bonding network adopted will depend on the interplay of the various donor and acceptor sites to achieve the most stable arrangement. In many crystal structures of related molecules, complex three-dimensional networks are formed through a combination of these interactions. core.ac.uk For example, in the crystal structures of some amino acids and peptides, a variety of hydrogen bond donors and acceptors lead to intricate packing arrangements. nih.gov
Hypothetical Hydrogen Bond Parameters for this compound
This table provides hypothetical parameters for potential hydrogen bonds in the crystal structure of this compound.
| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O(carboxyl)-H···O(carboxyl) | 0.95 | 1.70 | 2.65 | 170 |
| N(amide)-H···O(carboxyl) | 0.90 | 2.05 | 2.95 | 165 |
| N(amide)-H···N(pyridine) | 0.90 | 2.15 | 3.05 | 175 |
| O(carboxyl)-H···N(pyridine) | 0.95 | 1.80 | 2.75 | 172 |
Computational Chemistry and Theoretical Investigations of 2 Propanamidopyridine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Determination
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. nih.gov For a molecule like 2-propanamidopyridine-3-carboxylic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the structure with the lowest energy. nih.gov
The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable energy minimum is reached. Based on analyses of similar molecules like 2-aminonicotinic acid, the resulting optimized geometry would provide precise data for the pyridine (B92270) ring, the carboxylic acid group, and the propanamide side chain. nih.gov The planarity of the pyridine ring, influenced by the sp² hybridization of its carbon and nitrogen atoms, would be a key feature. wikipedia.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring affects the distribution of electron density across the molecule. wikipedia.org
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and based on expected values for similar structures, not on direct experimental data for this compound.
| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
|---|---|---|
| C=O (Carboxyl) | ~1.21 | |
| C-O (Carboxyl) | ~1.35 | |
| O-H (Carboxyl) | ~0.97 | |
| N-C (Amide) | ~1.34 | |
| C=O (Amide) | ~1.24 | |
| C-C (Pyridine) | ~1.39 | |
| C-N (Pyridine) | ~1.34 | |
| O-C=O (Carboxyl) ~124 | ||
| C-C-O (Carboxyl) ~115 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Energetics)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.comnih.gov For 2-aminonicotinic acid, a similar compound, the calculated HOMO-LUMO gap is around 4.180 eV, indicating significant chemical stability. nih.gov A study on niacin (nicotinic acid) reported a gap of 4.94 eV. researchgate.net For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the amide group, while the LUMO would be centered on the pyridine ring and the electron-withdrawing carboxylic acid group.
Table 2: Representative FMO Data for Nicotinic Acid Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Niacin (Nicotinic Acid) | -6.44 | -1.50 | 4.94 | researchgate.net |
| 2-Aminonicotinic Acid | -5.872 | -1.692 | 4.180 | nih.gov |
From these energies, global reactivity descriptors can be calculated to further quantify reactivity. researchgate.net
Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule, which are key to predicting its reactive behavior. wuxiapptec.com The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wuxiapptec.comresearchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxylic acid and amide carbonyl groups, as well as the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net
Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid group and the hydrogens of the amide group, making them the most likely sites for nucleophilic attack. wuxiapptec.comresearchgate.net
This map provides a clear rationale for the molecule's intermolecular interactions and preferred sites of reaction. mdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing effects through second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the strength of the electron delocalization. nih.gov
In this compound, significant NBO interactions would be expected, including:
Intramolecular Hydrogen Bonding: A strong interaction between the lone pair of the amide oxygen (donor) and the antibonding orbital of the carboxylic O-H bond (acceptor), or vice versa, could stabilize a specific conformation.
The NBO analysis would quantify these charge-transfer events, providing insight into the electronic factors that govern the molecule's structure and reactivity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior
While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time, accounting for temperature and solvent effects.
Exploration of Conformational Landscapes and Energy Minima
MD simulations model the movements of atoms and bonds within a molecule over a period of time, revealing its conformational flexibility. nih.govnih.gov For a molecule with rotatable bonds like this compound (specifically around the C-C bond connecting the side chain to the ring and the C-N amide bond), multiple low-energy conformations may exist.
An MD simulation would explore the potential energy surface of the molecule, identifying the most stable and frequently adopted conformations (energy minima). mdpi.com This analysis would reveal the relative orientations of the propanamide and carboxylic acid groups with respect to the pyridine ring. The simulation can also show transient intramolecular hydrogen bonds that form and break, influencing the conformational landscape. mdpi.com The results are often visualized as a free energy landscape, which maps conformational states to their relative energies, providing a comprehensive view of the molecule's dynamic nature in a realistic environment. nih.gov
No Publicly Available Data for "this compound" Precludes Article Generation
A comprehensive search for scientific literature and data pertaining to the chemical compound "this compound" has yielded no specific information, making it impossible to generate the requested article on its computational and theoretical properties. Despite employing a range of targeted search queries, no studies detailing the solvent interaction dynamics, solvation effects, or molecular docking of this particular compound could be located.
The investigation sought to uncover data for a detailed article structured around the computational chemistry and theoretical investigations of "this compound," with a specific focus on its interactions with solvents and its potential as a ligand for biological targets. The intended article was to include sections on solvent interaction dynamics, solvation effects, the identification of putative biological targets and binding sites, and the elucidation of ligand-receptor interaction modes and binding affinities.
While general information on related classes of compounds, such as pyridine carboxylic acids and other amide derivatives, is available, no scientific literature appears to have been published that specifically examines "this compound." Methodologies like molecular docking and computational analysis are widely used in drug discovery and materials science to predict the behavior of novel molecules. However, without initial synthesis and basic characterization of a compound, these more advanced theoretical studies are typically not performed.
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Mechanistic Investigations of Biological Activities of 2 Propanamidopyridine 3 Carboxylic Acid in Vitro Focus
Enzyme Inhibition Mechanism Studies
The structural backbone of 2-propanamidopyridine-3-carboxylic acid, a substituted nicotinic acid (3-pyridinecarboxylic acid), is a recurring motif in various enzyme inhibitors. Investigations into compounds with similar core structures, particularly those featuring a carboxamide side chain, suggest potential interactions with specific enzyme classes.
Although specific IC50 or Ki values for this compound are not documented, the pyridine (B92270) carboxamide moiety is a key feature in inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair and cell death pathways. acs.org For instance, a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been identified as potent PARP-1 inhibitors. One such compound, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, demonstrated a strong inhibitory effect on the PARP-1 enzyme with an IC50 of 8.6 ± 0.6 nM. nih.gov Another related compound, picolinamide (B142947) (2-pyridinecarboxamide), has also been identified as a strong inhibitor of poly (ADP-ribose) synthetase. targetmol.com
Furthermore, pyridine carboxamides have been developed as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Optimization of a 2-methyl nicotinic acid scaffold led to inhibitors with significant biochemical potency. nih.gov
Table 1: Examples of Enzyme Inhibition by Structurally Related Pyridine Carboxamide Derivatives
| Compound/Scaffold | Target Enzyme | IC50/Ki | Reference |
| 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide | PARP-1 | IC50: 8.6 ± 0.6 nM | nih.gov |
| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) | PARP-1 / PARP-2 | Ki: 5 nM | acs.org |
| 2-methyl nicotinic acid scaffold derivative | HCV NS5B Polymerase | IC50-GT1b: 0.014 µM | nih.gov |
This table presents data for structurally related compounds to infer potential activity, not direct data for this compound.
The inhibitory action of pyridine carboxamide-based PARP inhibitors stems from their ability to occupy the nicotinamide (B372718) binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) and thereby disrupting DNA repair processes. nih.gov The carboxamide group is crucial for forming hydrogen bonds within the active site, mimicking the interactions of the natural substrate, nicotinamide. The pyridine ring itself can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, enhancing binding affinity. nih.gov
For HCV NS5B polymerase inhibitors, the pyridine carboxamide scaffold has been identified as a "palm site binder." nih.gov This indicates that the inhibitor interacts with a specific allosteric site on the enzyme, distinct from the active site where nucleotide incorporation occurs, leading to a conformational change that inhibits enzyme function. nih.gov
Receptor Agonism/Antagonism Mechanistic Profiling
The nicotinic acid (3-pyridinecarboxylic acid) core of this compound is structurally analogous to endogenous ligands for certain G-protein coupled receptors (GPCRs), suggesting a potential for receptor-mediated activities.
Direct binding studies for this compound are not available. However, nicotinic acid itself is a known agonist for the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. oecd.org This receptor is primarily expressed in adipocytes and immune cells. nih.gov The binding of nicotinic acid to NIACR1 in adipocytes leads to the inhibition of lipolysis.
The structure-activity relationship of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) has been extensively studied. nih.govfrontiersin.org These receptors are ligand-gated ion channels crucial for neurotransmission. While acetylcholine is the endogenous agonist, various synthetic and natural compounds containing pyridine-like structures can act as either agonists or antagonists. jove.compharmacy180.com The nature of the substitution on the pyridine ring and the side chain significantly influences the binding affinity and functional outcome at different nAChR subtypes. nih.gov Given its structure, it is conceivable that this compound could exhibit some affinity for certain nAChR subtypes, although this remains to be experimentally verified.
Activation of the NIACR1 receptor by an agonist like nicotinic acid initiates a Gi-mediated signaling cascade. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase (B570770) and reduces the release of free fatty acids from adipose tissue. nih.gov
Should this compound interact with nAChRs, it could modulate ion flow across the cell membrane, leading to either depolarization (agonism) or blockade of neurotransmission (antagonism). The specific downstream effects would depend on the receptor subtype and the cell type in which it is expressed. For example, modulation of neuronal nAChRs can influence the release of various neurotransmitters, impacting cognitive function, reward pathways, and inflammation. frontiersin.org
Antimicrobial Action Mechanisms (Based on Related Pyridine Carboxylic Acid Derivatives)
While the antimicrobial properties of this compound itself have not been specifically detailed, numerous studies on related pyridine carboxamide derivatives have elucidated their mechanisms of action against various pathogens.
One prominent mechanism involves the compound acting as a prodrug. For instance, the pyridine carboxamide derivative MMV687254 has been identified as a potent agent against Mycobacterium tuberculosis. This molecule is hydrolyzed by the mycobacterial enzyme AmiC into 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline. These metabolites are thought to interfere with essential bacterial processes. Interestingly, MMV687254 also exhibits a dual mechanism by inducing autophagy in infected macrophages, thereby enhancing the host's ability to clear the bacteria.
The general structure-activity relationship studies of pyridine carboxamides suggest that the pyridine ring and the amide linkage are essential for their antimicrobial activity. The nature of the substituents on the pyridine ring and the amide nitrogen can significantly modulate the potency and spectrum of activity against different bacterial and fungal strains.
Table 2: Antimicrobial Activity of a Related Pyridine Carboxamide Derivative
| Compound | Target Organism | Mechanism of Action | Reference |
| MMV687254 | Mycobacterium tuberculosis | Prodrug activated by AmiC hydrolysis; Induction of autophagy in host macrophages | Not available in search results |
This table presents data for a structurally related compound to infer potential antimicrobial mechanisms, not direct data for this compound.
Interference with Bacterial DNA Gyrase Activity
A primary and well-validated target for antibacterial agents is the enzyme DNA gyrase. whiterose.ac.uk This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair. whiterose.ac.uk DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). whiterose.ac.uk While the GyrA subunit is involved in the DNA cleavage and reunion process, the GyrB subunit contains the ATPase active site, which provides the energy for the enzyme's supercoiling activity. nih.gov
Derivatives of pyridine-3-carboxamide (B1143946) have been identified as potent inhibitors of bacterial DNA gyrase, specifically targeting the ATPase subunit, GyrB. nih.gov The inhibitory action of these compounds is distinct from that of the quinolone class of antibiotics, which target the GyrA subunit. The binding of pyridine-3-carboxamide derivatives to the GyrB ATPase site prevents ATP hydrolysis, thereby inhibiting the catalytic cycle of the enzyme and leading to a bactericidal effect.
X-ray crystallography studies on related pyridine-carboxamide inhibitors have elucidated the specific molecular interactions within the GyrB active site. These studies reveal a sophisticated network of hydrogen bonds that anchor the inhibitor molecule. Key interactions involve the nitrogen atoms of the pyridine ring and the amide/urea (B33335) functionalities of the inhibitor, which form hydrogen bonds with specific amino acid residues, such as serine and aspartate, as well as with a structurally important bound water molecule. whiterose.ac.uk This precise binding mode, predicted through computational design and confirmed experimentally, underscores the structural basis for the potent inhibition of DNA gyrase. whiterose.ac.uknih.gov For this compound, it is hypothesized that the pyridine nitrogen and the amide functionalities at both the 2- and 3-positions would play a critical role in establishing these essential hydrogen bonding interactions with the GyrB ATPase site.
Inhibition of Essential Microbial Metabolic Pathways
Beyond specific enzyme targets like DNA gyrase, carboxylic acid-containing compounds can exert broader inhibitory effects on essential microbial metabolic pathways. The carboxylic acid moiety is a key structural feature that can significantly impact bacterial physiology. One of the primary mechanisms of inhibition by carboxylic acids is the disruption of the bacterial cell membrane. frontiersin.org In their protonated form, these acids can diffuse across the lipid bilayer. Once inside the more alkaline cytoplasm, they dissociate, releasing a proton and the carboxylate anion. This process can lead to a decrease in the internal pH and an accumulation of anions, which can disrupt cellular processes and cause metabolic stress. frontiersin.org This disruption of the transmembrane pH gradient can interfere with proton motive force, impacting ATP synthesis and transport processes.
Furthermore, the accumulation of carboxylic acids can damage the cell membrane's integrity, affecting its fluidity and permeability. frontiersin.org The specific impact of a carboxylic acid depends on factors like its chain length and structure.
Microbes have evolved various pathways to metabolize aromatic compounds, including pyridine derivatives. nih.gov The rate of transformation of pyridine compounds is dependent on the nature and position of substituents on the ring. Studies have shown that pyridine carboxylic acids are generally transformed at a higher rate compared to other derivatives like aminopyridines or methylpyridines. nih.gov The metabolism of these compounds often begins with hydroxylation of the pyridine ring, followed by ring cleavage. semanticscholar.org While this represents a bacterial defense mechanism, the metabolic intermediates produced could potentially have their own inhibitory effects. Therefore, this compound may not only act directly on specific enzymes but could also interfere with general metabolic functions through its carboxylic acid group and be subject to metabolic transformation by the target organism.
Comprehensive Structure-Activity Relationship (SAR) Derivation for Biological Potency and Selectivity
The biological potency and selectivity of pyridine-3-carboxylic acid derivatives as antibacterial agents are intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies on analogous compounds provide a framework for understanding how different structural modifications on the this compound scaffold might influence its activity.
The core pyridine-3-carboxylic acid scaffold is crucial for activity, particularly for DNA gyrase inhibition. The carboxylic acid at the C-3 position is often essential for interacting with the enzyme's active site, sometimes through a bridging metal ion, and for establishing key hydrogen bonds. researchgate.net
The substituent at the C-6 position has been a major focus of optimization in related series. For instance, in a series of pyridine-3-carboxamide-6-yl-ureas, the introduction of a urea moiety at C-6 led to potent DNA gyrase inhibitors with excellent Gram-positive antibacterial activity. nih.gov This suggests that modifications at this position can provide additional interaction points within the enzyme's active site.
The table below summarizes general SAR trends for antibacterial activity based on studies of various pyridine and quinoline (B57606) carboxylic acid derivatives.
| Position of Substitution | Substituent Type | General Effect on Antibacterial Activity |
| C-2 | Amido/Acylamino groups | The nature of the acyl group is important for potency. nih.gov |
| C-3 | Carboxylic Acid | Often essential for DNA gyrase inhibition and target interaction. researchgate.net |
| C-5 | Various groups | Modifications can influence potency; often a site for introducing larger groups. |
| C-6 | Urea, other H-bonding groups | Can significantly enhance potency by providing additional binding interactions. nih.gov |
| N-1 (Pyridine Nitrogen) | - | Crucial for hydrogen bonding with the target enzyme. whiterose.ac.uk |
The table below presents minimum inhibitory concentration (MIC) data for a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which highlights the sensitivity of antibacterial activity to structural changes on a pyridine-containing scaffold. nih.gov While not directly this compound, this data illustrates the principles of SAR in this compound class.
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. B. subtilis |
| 21b | 4-Fluorophenyl | 4 | 2 | 2 |
| 21d | 2,4-Difluorophenyl | 2 | 1 | 2 |
| 21e | 3-Chlorophenyl | 4 | 2 | 4 |
| 21f | 4-Chlorophenyl | 4 | 2 | 2 |
| Linezolid (Control) | - | 2 | 1 | 1 |
Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, illustrating SAR principles. nih.gov
Design, Synthesis, and Advanced Characterization of 2 Propanamidopyridine 3 Carboxylic Acid Derivatives and Analogues
Rational Design Principles for Generating Structural Analogues
The rational design of analogues of 2-Propanamidopyridine-3-carboxylic acid is a structured process aimed at systematically modifying its constituent parts. This approach allows for the fine-tuning of physicochemical and biological properties. The design strategy typically focuses on three primary domains of the molecule: the pyridine (B92270) ring, the propanamido side chain, and the carboxylic acid group.
Variations of the Propanamido Side Chain
The propanamido side chain, -NHCO(CH₂)₂CH₃, offers numerous avenues for modification. Altering the length and branching of the alkyl chain can influence steric bulk and hydrophobicity. Replacing the propyl group with other functionalities allows for the exploration of a wide chemical space. For example, introducing cyclic structures like a cyclopropyl (B3062369) group or aromatic rings can impose conformational constraints and introduce new binding interactions. mdpi.com The amide linkage itself is a critical interaction point. N-methylation of the amide can prevent hydrogen bond donation and alter the conformational preferences of the side chain.
Derivatization of the Carboxylic Acid Functionality (e.g., esters, amides, salts)
The carboxylic acid group is a versatile handle for derivatization, which can dramatically alter a compound's properties, including solubility, stability, and ability to act as a hydrogen bond donor. msu.edulatech.edu Common derivatives include esters, amides, and salts. msu.edulatech.edu
Esters: Conversion to esters (e.g., methyl or ethyl esters) neutralizes the negative charge of the carboxylate, increasing lipophilicity. utexas.edu This is often achieved through reactions with alcohols under acidic conditions (Fischer esterification) or by reacting the corresponding acid chloride with an alcohol. latech.edulibretexts.org
Amides: Formation of primary, secondary, or tertiary amides introduces new hydrogen bonding patterns and can be accomplished by reacting the acid with an amine, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org
Salts: Formation of salts with pharmaceutically acceptable cations can improve solubility and stability.
In related compound classes like imidazodiazepines, derivatization of a carboxylic acid to hydrophobic esters and amides has been shown to be a critical factor for enhancing affinity for specific biological targets. mdpi.com
Multi-Step Synthetic Strategies for Diverse Derivative Libraries
The synthesis of a library of this compound derivatives requires robust and flexible multi-step strategies. A common approach begins with a commercially available or readily synthesized substituted pyridine-3-carboxylic acid.
One plausible synthetic route could start from 2-aminopyridine-3-carboxylic acid. The amino group can be acylated using propanoyl chloride or propanoic anhydride (B1165640) to install the propanamido side chain. Alternatively, a three-component condensation reaction, catalyzed by an organophosphorus reagent, could potentially unite a pyridine N-oxide, a carboxylic acid, and an amine to convergently form the 2-amidopyridine core structure. nih.gov
For derivatives with modifications on the pyridine ring, a strategy starting from a pre-functionalized pyridine, such as 2-chloronicotinic acid, is often employed. sigmaaldrich.com The synthesis might involve the following key steps:
Amide Formation: The carboxylic acid of 2-chloronicotinic acid could be converted to an amide derivative.
Nucleophilic Aromatic Substitution: The chloro group at the 2-position can be displaced by an appropriate nucleophile to introduce diversity.
Side Chain Acylation: If starting with a 2-aminonicotinic acid derivative, acylation would be performed to add the propanamido chain.
The synthesis of related 2-pyridone-3-carboxylic acids often starts from precursors like 3-formylchromone, which undergoes ring-opening and subsequent cyclization with an amine to form the functionalized pyridine core. nih.govresearchgate.net Hydrolysis of a nitrile, such as 2-cyanopyridine, under alkaline conditions followed by acidification is another established method to produce the parent pyridine carboxylic acid scaffold. google.com
Rigorous Spectroscopic and Structural Characterization of Novel Derivatives
The unambiguous identification of newly synthesized derivatives of this compound relies on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. nanoient.org ¹H NMR provides information on the number and connectivity of protons, with characteristic chemical shifts for the pyridine ring protons, the methylene (B1212753) and methyl groups of the propanamido chain, and the amide N-H proton. nih.gov ¹³C NMR confirms the carbon skeleton, with the carbonyl carbons of the amide and carboxylic acid appearing in the characteristic downfield region (160-180 ppm). libretexts.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are used to identify key functional groups. nanoient.orgnih.gov Characteristic vibrations include the C=O stretching of the carboxylic acid and amide, N-H stretching and bending of the amide, and vibrations associated with the pyridine ring. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly sensitive to the conjugated pyridine system. nanoient.org
For a more in-depth structural understanding, computational methods such as Density Functional Theory (DFT) can be employed to calculate optimized geometries and predict NMR and vibrational spectra, which can then be compared with experimental data for validation. nanoient.orgnih.gov
Table 1: Representative Spectroscopic Data for Related Pyridine Carboxylic Acid Structures
| Compound Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| Functionalized 2-Pyridone-3-carboxylic Acids nih.gov | 8.2-8.8 (Py-H), 7.2-7.5 (Ar-H), 12.0-13.5 (COOH) | 160-165 (C=O, acid), 190 (C=O, ketone) | ~3400 (O-H), ~1700 (C=O, acid), ~1650 (C=O, pyridone) |
| Chromone-3-Carboxylic Acid nih.gov | 7.4-8.2 (Ar-H) | 170-180 (C=O, acid/pyrone) | ~3100 (O-H), ~1720 (C=O, acid), ~1640 (C=O, pyrone) |
| 3-Amino-2-pyrazinecarboxylic acid nanoient.org | Signals corresponding to pyrazine (B50134) ring protons and amine protons. | Signals for pyrazine carbons and carboxyl carbon. | N-H stretching, C=O stretching, ring vibrations. |
This table is illustrative and compiles data from related but distinct molecular classes to show typical characterization data.
Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives
Systematic SAR and SPR studies are crucial for understanding how structural modifications to the this compound scaffold influence its biological activity and physicochemical properties. These studies involve synthesizing a library of analogues with specific, incremental changes and evaluating their effects.
An SAR study would systematically explore the impact of the modifications described in section 6.1. For example, a series of analogues could be generated where the propyl group of the side chain is replaced with different alkyl groups (methyl, ethyl, isopropyl, tert-butyl) to probe the effect of steric bulk. Another series could explore the effect of placing different substituents (e.g., F, Cl, Br, OCH₃) at the 4-, 5-, or 6-positions of the pyridine ring.
Key findings from SAR studies on related heterocyclic compounds include:
The conversion of a carboxylic acid to an ester or amide can significantly alter receptor affinity, often increasing it for hydrophobic binding pockets. mdpi.com
The nature and position of substituents on an aromatic ring can be the difference between a potent and an inactive compound. nih.gov
Stereochemistry can be critical, with one enantiomer often being significantly more active than the other. mdpi.com
SPR studies would correlate these structural changes with physicochemical properties like solubility, lipophilicity (logP), and metabolic stability. For example, introducing polar groups might increase aqueous solubility, while adding lipophilic groups could enhance membrane permeability.
The collective data from these studies can be used to build a comprehensive model of how the chemical structure relates to its function and properties, guiding the design of next-generation compounds with optimized characteristics. nih.govnih.gov
Chemical Reactivity and Advanced Applications of 2 Propanamidopyridine 3 Carboxylic Acid in Organic Chemistry
Participation in Cross-Coupling Reactions and Other Organometallic Processes
The carboxylic acid moiety is increasingly recognized as a versatile functional group for cross-coupling reactions, often serving as a stable and readily available substitute for organometallic reagents. wikipedia.org Decarboxylative cross-coupling reactions, where the carboxylic acid is expelled as carbon dioxide (CO₂), represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
For a heteroaromatic substrate like 2-Propanamidopyridine-3-carboxylic acid, participation in such reactions is highly plausible. Methodologies utilizing transition metals like palladium and copper are common. wikipedia.orgorganic-chemistry.org For instance, metallaphotoredox catalysis has emerged as a mild and efficient method for coupling carboxylic acids with alkyl halides to form sp³–sp³ bonds. nih.govnih.gov In a typical palladium-catalyzed cycle for a heteroaromatic acid, the process might involve oxidative addition of an aryl halide to the palladium center, followed by electrophilic palladation at a position on the pyridine (B92270) ring, and subsequent decarboxylation and reductive elimination to form the coupled product. wikipedia.org Silver catalysts have also been employed for the decarboxylative coupling of carboxylic acids to form amides or other functionalities through radical-based mechanisms. organic-chemistry.orgchemistryviews.org
Beyond cross-coupling, the direct reaction of this compound with organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) compounds is dictated by the presence of the acidic proton on the carboxyl group. libretexts.org The primary reaction is a simple acid-base neutralization, where the organometallic reagent acts as a strong base to deprotonate the carboxylic acid, forming a carboxylate salt and a hydrocarbon. organicchemistrytutor.comyoutube.com This initial step consumes one equivalent of the organometallic reagent. While Grignard reagents are typically not nucleophilic enough to attack the resulting negatively charged carboxylate, stronger organolithium reagents can, upon addition of a second equivalent, attack the carbonyl carbon. organicchemistrytutor.comyoutube.com This leads to a highly unstable geminal dianion intermediate, which upon acidic workup, collapses to form a ketone. organicchemistrytutor.com
Role as a Ligand in Coordination Chemistry and Metal-Catalyzed Transformations
Pyridine-carboxylic acids are highly effective ligands in coordination chemistry due to their ability to form stable chelate rings with metal ions. researchgate.netnih.gov this compound possesses multiple potential coordination sites: the pyridine nitrogen, the carboxylate oxygen atoms, and the amide oxygen. The most common coordination mode involves the pyridine nitrogen and one of the carboxylate oxygens, forming a stable N,O-chelate ring with a metal center. researchgate.net
These ligands can coordinate with a wide range of transition metals and lanthanides, leading to the formation of discrete mononuclear or polynuclear complexes, including extended coordination polymers. nih.govrsc.orgmdpi.com The specific structure depends on the metal ion, the ligand-to-metal ratio, and the reaction conditions. In polymeric structures, the carboxylate group can act as a bridge between two metal centers, creating one-, two-, or three-dimensional frameworks. researchgate.netrsc.org
The coordination of this compound to a metal center can significantly influence the outcome of metal-catalyzed transformations. mdpi.comprinceton.edu By occupying coordination sites on the metal, the ligand can modify the metal's electronic properties and steric environment. This, in turn, can control the catalyst's activity, selectivity, and stability in various reactions, such as hydrogenations, oxidations, and cross-coupling reactions.
Utilization as a Chirality Auxiliary or Precursor in Asymmetric Synthesis
Chiral carboxylic acids are fundamental building blocks for numerous natural products and therapeutic agents. rsc.org Asymmetric synthesis aims to produce these molecules with high enantiomeric purity. One established strategy involves the use of a chiral auxiliary—an optically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction.
While this compound is itself achiral, it can serve as a precursor to chiral molecules. For instance, if the achiral propanamido group were to be replaced by a chiral amine via an amide coupling, the resulting molecule could function as a chiral ligand in asymmetric catalysis. A common method for resolving racemic mixtures of carboxylic acid-functionalized metal complexes involves their condensation with a chiral auxiliary, such as (1R,2R)-1,2-diaminocyclohexane. nih.gov This reaction creates a pair of diastereomers, which have different physical properties and can be separated using standard techniques like chromatography. nih.gov Once separated, the chiral auxiliary can be cleaved to yield the two enantiomers of the original complex in optically pure form. This general principle could be applied to derivatives of this compound in the context of creating chiral metal complexes or other advanced materials.
Detailed Decarboxylation Studies and Product Characterization
The decarboxylation of heteroaromatic carboxylic acids is a synthetically useful transformation, as it provides a method for introducing a hydrogen atom (protodecarboxylation) or other functional groups in place of the carboxyl group. organic-chemistry.orgnih.gov The structure of this compound, with an amide group at the 2-position, is analogous to that of a β-keto acid, which is known to undergo decarboxylation readily upon heating. organicchemistrytutor.commasterorganicchemistry.comkhanacademy.org
Kinetic studies on analogous systems, such as 2-pyridone-3-carboxylic acids, have explored the optimization of reaction conditions. nih.govresearchgate.net Factors such as the choice of solvent, the presence and strength of a base, and the reaction temperature significantly impact the rate and efficiency of the decarboxylation. For example, research on a related 2-pyridone-3-carboxylic acid derivative demonstrated that the reaction could be optimized by carefully selecting the base and solvent.
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | Toluene | Reflux | 24 | 85 |
| 2 | Cs₂CO₃ (2) | Toluene | Reflux | 24 | 70 |
| 3 | Na₂CO₃ (2) | Toluene | Reflux | 24 | 40 |
| 4 | K₂CO₃ (2) | DMF | 110 | 24 | 60 |
| 5 | K₂CO₃ (2) | Dioxane | Reflux | 24 | 78 |
| Data derived from optimizing the decarboxylation of a related 2-pyridone-3-carboxylic acid, demonstrating the influence of reaction conditions. researchgate.net |
The mechanism for the decarboxylation of this compound is believed to proceed through a concerted, pericyclic process involving a six-membered cyclic transition state, similar to the well-established mechanism for β-keto acids. masterorganicchemistry.comyoutube.com
The key steps are as follows:
Formation of a Cyclic Intermediate: The molecule adopts a conformation where the carboxylic acid proton can form an intramolecular hydrogen bond with the carbonyl oxygen of the amide group.
Concerted Electron Movement: Upon heating, a concerted flow of electrons occurs within this six-membered ring. The O-H bond of the carboxylic acid breaks, and the electrons form a new bond with the amide oxygen. Simultaneously, the C-C bond between the pyridine ring and the carboxyl group cleaves, with its electrons moving to form a C=C double bond within the ring. Finally, the C=O π bond of the carboxyl group breaks to form the second C=O bond of the released CO₂ molecule.
Formation of an Enol-like Intermediate: This concerted step results in the expulsion of a molecule of CO₂ and the formation of an enol-like intermediate (specifically, a pyridone tautomer).
Tautomerization: The enol-like intermediate is generally unstable and rapidly tautomerizes to the more stable amide product, 2-propanamidopyridine, to restore the aromaticity of the pyridine ring.
This pathway explains why the presence of the carbonyl-containing group at the 2-position is crucial for facilitating the decarboxylation under relatively mild conditions compared to carboxylic acids lacking this feature. khanacademy.orgyoutube.com
Future Research Directions and Unexplored Avenues for 2 Propanamidopyridine 3 Carboxylic Acid
Development of Innovative and Sustainable Synthetic Routes
The synthesis of 2-Propanamidopyridine-3-carboxylic acid is not yet described in the literature, presenting an opportunity for novel synthetic exploration. Future work should focus on developing efficient, sustainable, and scalable routes.
A plausible and innovative approach involves a multi-component reaction (MCR) strategy. MCRs are highly convergent and atom-economical, making them inherently sustainable. researchgate.net An organophosphorus-catalyzed three-component condensation of a suitable amine (propylamine), a carboxylic acid (a protected pyridine-2-amino-3-carboxylic acid derivative), and a pyridine (B92270) N-oxide precursor could be explored, drawing from modern methods used to generate 2-amidopyridines. nih.gov
Another promising avenue is the late-stage functionalization of a pre-formed pyridine core. Starting with 2-aminopyridine-3-carboxylic acid, standard amidation procedures could be employed. These include coupling with propanoyl chloride or propanoic acid using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt). researchgate.net
Sustainability can be further enhanced by employing green chemistry principles. This includes exploring catalyst-free reaction conditions or utilizing reusable catalysts, such as magnetic nanocomposites, which have been successfully used in the synthesis of other pyridine derivatives. rsc.orgsamipubco.com The development of a synthetic route that minimizes waste, avoids hazardous solvents, and operates at lower temperatures would be a significant advancement. google.com
Table 1: Potential Synthetic Strategies and Key Features
| Synthetic Approach | Key Reactants | Potential Advantages | Relevant Research Parallels |
|---|---|---|---|
| Multi-Component Reaction (MCR) | 2-Aminopyridine (B139424) precursor, Propanoic acid derivative, Activating agent | High atom economy, convergence, efficiency. | Organophosphorus-catalyzed synthesis of 2-amidopyridines. nih.gov |
| Late-Stage Amidation | 2-Aminopyridine-3-carboxylic acid, Propanoyl chloride or Propanoic acid + coupling agents | Modular, builds upon a known core. | Standard amide synthesis from picolinic acid derivatives. researchgate.net |
| Catalyst-Driven Synthesis | Imidazole, malononitrile (B47326) derivative, ammonium (B1175870) acetate, and an aldehyde | Use of reusable and efficient nanocatalysts. | Fe3O4/ZnO/MWCNTs catalyzed pyridine synthesis. samipubco.com |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthetic routes developed for this compound, advanced in-situ spectroscopic monitoring techniques are indispensable. These methods provide real-time data on reaction kinetics, intermediate formation, and endpoint determination without perturbing the reaction. rsc.org
Raman Spectroscopy is particularly well-suited for this purpose. horiba.com It can be used via immersion probes to non-invasively monitor the key transformations in real-time. researchgate.net For instance, one could track the disappearance of the C=O stretching band of propanoyl chloride and the appearance of the characteristic amide I and amide II bands of the product. This allows for precise determination of reaction completion and can help identify the formation of any side products, such as the potential rearrangement of an acyl azide (B81097) intermediate if such a precursor were used. rsc.org
For more complex reaction mixtures, Two-Dimensional Correlation Spectroscopy (2D-COS) offers a powerful analytical tool. spectroscopyonline.comnih.gov By applying 2D-COS to a series of Raman or IR spectra collected over the course of the reaction, it is possible to deconvolve complex, overlapping spectral features. spectroscopyonline.com This technique generates synchronous and asynchronous maps that reveal the sequence of bond-forming and bond-breaking events, helping to elucidate the reaction mechanism. spectroscopyonline.comresearchgate.net For example, 2D-COS could clarify whether the amidation occurs before or after a potential deprotection step if a protected starting material is used.
Table 2: In-Situ Spectroscopic Monitoring Techniques
| Technique | Information Gained | Application Example |
|---|---|---|
| In-Situ Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates; reaction kinetics. | Monitoring the consumption of allyl and SiH groups in hydrosilylation reactions. researchgate.net |
| In-Situ FT-IR Spectroscopy | Tracking changes in functional groups (e.g., -COOH, -NH2, Amide C=O). | Following the two-step synthesis of polyimide from dianhydride and diamine. researchgate.net |
| Two-Dimensional Correlation Spectroscopy (2D-COS) | Enhanced spectral resolution, sequence of molecular events, identification of correlated spectral changes. | Analyzing subtle chemical interactions in ethanol-water mixtures and kinetic processes. spectroscopyonline.comnih.gov |
Exploration of Novel Computational Models for Predictive Analysis
Computational chemistry provides a powerful predictive tool to guide experimental work, saving time and resources. For this compound, novel computational models can be used to predict its physicochemical properties, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electronic structure, and spectroscopic properties. mdpi.com Such models can predict key parameters like pKa values, which are crucial for understanding the compound's behavior in biological systems. mdpi.commdpi.com Furthermore, DFT can be used to investigate the energetics of the carboxylic acid-pyridine heterosynthon, a common and strong noncovalent interaction that would likely dominate the crystal packing of this molecule. researchgate.netresearchgate.net
To predict reaction outcomes, models like the aryne distortion model could be adapted to forecast the regioselectivity of reactions on the pyridine ring, should further functionalization be desired. nih.gov Computational analysis of reaction pathways can help identify the most energetically favorable synthetic routes and predict potential side reactions.
For biological applications, molecular docking and dynamics simulations are essential. By modeling the interaction of this compound with the active sites of various enzymes or receptors, researchers can generate hypotheses about its potential biological targets. nih.govresearchgate.net Hirshfeld surface analysis and Quantum Theory of Atoms-in-Molecules (QTAIM) can provide detailed insights into the noncovalent interactions stabilizing these protein-ligand complexes. researchgate.net
Identification of Untapped Biological Targets and Disease Indications
The hybrid structure of this compound suggests a rich pharmacology that warrants exploration. The 2-aminopyridine scaffold is a known pharmacophore present in drugs with antibacterial, anti-inflammatory, and anticancer activities, among others. rsc.orgresearchgate.netnih.gov Simultaneously, nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are well-established lipid-lowering drugs and have been investigated for their anti-inflammatory properties. nih.govchemistryjournal.netnih.gov
This unique combination opens avenues to investigate untapped biological targets and disease indications:
Metabolic Diseases with an Inflammatory Component: Given the dual heritage of the molecule, it could be a candidate for treating complex metabolic disorders such as non-alcoholic steatohepatitis (NASH) or atherosclerosis, where both lipid dysregulation and inflammation are key pathological drivers. The known target of nicotinic acid, the GPR109A receptor, would be a primary focus. nih.govdrugbank.com
Oncology: Many pyridine derivatives show antiproliferative activity. mdpi.comnih.gov The potential of this compound as an anticancer agent could be evaluated against various cancer cell lines, with potential mechanisms including the inhibition of kinases or tubulin polymerization. nih.gov
Infectious Diseases: The 2-aminopyridine moiety is present in numerous antibacterial and antifungal agents. nih.govmdpi.com The compound should be screened against a panel of pathogenic bacteria and fungi, particularly drug-resistant strains. Molecular docking studies could explore its binding to targets like DNA gyrase, a known target for some quinolone and pyridone antimicrobials. researchgate.netnih.gov
Table 3: Potential Biological Targets and Therapeutic Areas
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Analogs |
|---|---|---|
| Metabolic Disease | GPR109A, Diacylglycerol O-acyltransferase 2 | Nicotinic acid is a known lipid-lowering agent. nih.govdrugbank.com |
| Inflammation | COX-2, iNOS, TNF-α, IL-6 | Nicotinic acid derivatives show anti-inflammatory activity. nih.gov |
| Oncology | Tubulin, Protein Kinases | Pyridine hybrids and 2-aminopyridines exhibit anticancer properties. mdpi.comnih.gov |
| Infectious Disease | DNA Gyrase, Dihydrofolate Reductase | 2-Aminopyridine is a key pharmacophore in antimicrobials. researchgate.netnih.govmdpi.com |
Integration into Materials Science for Functional Hybrid Systems
The structural features of this compound make it an attractive building block for functional materials. The pyridine nitrogen and the carboxylate group are excellent coordinating sites for metal ions, making the molecule a prime candidate for use as an organic linker in Metal-Organic Frameworks (MOFs) . rsc.orgrsc.org
The introduction of the propanamide side chain is a key feature that could be exploited. This functional group could:
Tune Pore Environments: The amide group can form hydrogen bonds, potentially influencing the framework's porosity and modifying the surface chemistry of the pores for selective gas adsorption or separation.
Serve as a Catalytic Site: The amide functionality could be directly involved in catalysis or serve as a grafting point for catalytic species.
Control Framework Topology: The size and flexibility of the propanamide arm could direct the self-assembly process, leading to novel and complex MOF architectures. rsc.org
Beyond MOFs, the molecule could be used to create other inorganic-organic hybrid materials . For example, it could be reacted with metal halides to form coordination polymers with interesting photoluminescent or electronic properties. rsc.org Furthermore, pyridine-based dicarboxylic acids have been explored as monomers for creating sustainable polyesters , an avenue that could be investigated for this compound to develop new recyclable or degradable polymers. researchgate.net The integration into magnetic porous organic polymers is another area of interest for creating advanced catalytic systems. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Propanamidopyridine-3-carboxylic acid, and how can reaction parameters be optimized?
- Answer: Synthesis typically involves condensation reactions between pyridine derivatives and propanamide precursors. For example, analogous routes (e.g., ) use palladium or copper catalysts in polar aprotic solvents like DMF. Optimization involves systematic variation of catalysts (e.g., Pd(OAc)₂ vs. CuI), solvent polarity, and temperature. Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves proton environments and confirms carboxylate/propanamide functional groups.
- X-ray Crystallography: Single-crystal diffraction (e.g., SHELX refinement ) determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonding networks).
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., ESI+ mode).
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Answer: Accelerated stability studies involve:
- pH Titration: Monitor degradation via UV-Vis spectroscopy at pH 2–12.
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures.
- Long-Term Storage: Test stability at 4°C (lyophilized) vs. ambient conditions, with periodic HPLC assays .
Advanced Research Questions
Q. How can contradictory crystallographic data for pyridine-carboxylic acid derivatives be resolved?
- Answer: Contradictions (e.g., bond-length disparities) may arise from twinning or disordered solvent. Strategies include:
- Multi-Refinement: Compare SHELXL (small-molecule) vs. PHENIX (macromolecular) outputs .
- Complementary Spectroscopy: Validate hydrogen-bonding motifs via IR or Raman.
- DFT Calculations: Benchmark experimental geometries against theoretical models (e.g., Gaussian09) .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with pyridine-binding pockets).
- QM/MM Simulations: Study reaction pathways (e.g., hydrolysis) at the active site.
- ADMET Prediction: SwissADME evaluates bioavailability and metabolic stability .
Q. How can synthetic yields be improved for derivatives with sterically hindered substituents?
- Answer:
- Microwave-Assisted Synthesis: Reduces reaction time and byproducts (e.g., 100°C, 30 min).
- Protecting Groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).
- High-Throughput Screening: Test 96-well plate conditions (solvent/catalyst combinations) .
Q. What methodologies elucidate the compound’s role in supramolecular aggregation?
- Answer:
- Crystallographic Data Mining: Analyze Cambridge Structural Database entries for analogous pyridine-carboxylate packing motifs.
- Solution-State Studies: Use DOSY NMR to assess self-association in DMSO/water mixtures .
Methodological Considerations
- Data Validation: Cross-reference experimental results (e.g., melting points, NMR shifts) with PubChem datasets .
- Safety Protocols: Follow OSHA guidelines () for handling corrosive carboxylic acids (e.g., PPE, fume hoods).
- Ethical Compliance: Confirm non-medical use per regulatory standards (e.g., "research-only" labeling in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
